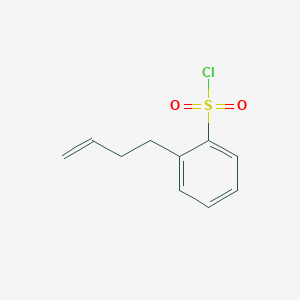
2-But-3-enylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonyl chloride, a compound similar to the one you mentioned, is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents but reacts with compounds containing reactive N-H and O-H bonds .
Synthesis Analysis
Benzenesulfonyl chloride is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves a reaction between benzene and chlorosulfuric acid .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various methods such as X-ray diffraction, NMR spectroscopy, and computational methods . For specific structure analysis of “2-But-3-enylbenzenesulfonyl chloride”, specialized software or databases like ChemSpider or PubChem would be needed.Chemical Reactions Analysis
Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Physical And Chemical Properties Analysis
Physical properties of a compound include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Drug Delivery Systems
2-But-3-enylbenzenesulfonyl chloride: is utilized in the synthesis of polymers and hydrogels that are employed in drug delivery systems . These materials are designed to release therapeutic agents at controlled rates, improving drug bioavailability and patient compliance. The compound can be used to modify the chemical structure of these polymers, enhancing their ability to encapsulate drugs and control their release.
Nanomaterial Synthesis
In the field of nanotechnology, 2-But-3-enylbenzenesulfonyl chloride plays a role in the green synthesis of nanomaterials . It can act as a precursor or stabilizing agent in the formation of nanoparticles, which have applications ranging from electronics to medicine due to their unique properties.
Electrochemistry
This compound is also significant in electrochemistry, where it can be part of the synthesis of novel electrolytes or electrode materials . Its chemical properties may influence the ionic conductivity and stability of these materials, which are crucial for the efficiency of electrochemical cells.
Trace Metal Determination
2-But-3-enylbenzenesulfonyl chloride: is involved in the development of methods for trace metal determination . It can be used to synthesize reagents or modify electrodes that enhance the sensitivity and selectivity of metal ion detection in various samples.
Natural Product Extraction
The compound finds application in the extraction of natural products, where it can be part of the synthesis of deep eutectic solvents (DESs) . These solvents are used to extract bioactive compounds from plant materials, offering an eco-friendly alternative to traditional organic solvents.
Green Chemistry
In the pursuit of sustainable and environmentally friendly chemical processes, 2-But-3-enylbenzenesulfonyl chloride contributes to green chemistry initiatives . It can be used to create safer and more efficient solvents and reagents that align with the principles of green chemistry.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-but-3-enylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-2-3-6-9-7-4-5-8-10(9)14(11,12)13/h2,4-5,7-8H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZKILOJZVUIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-But-3-enylbenzenesulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2867766.png)
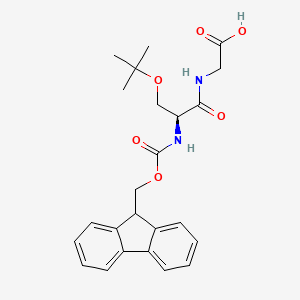
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2867768.png)

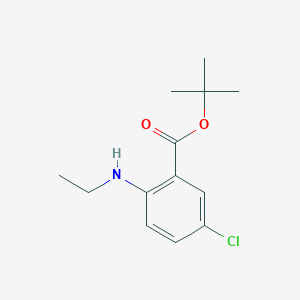
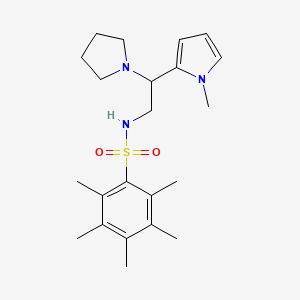
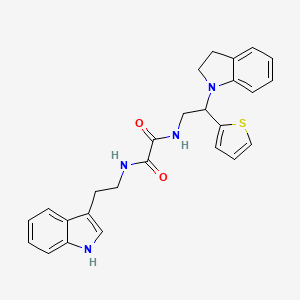
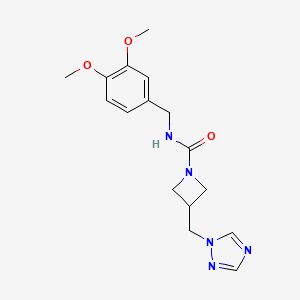


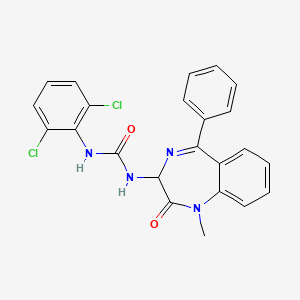


![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2867789.png)